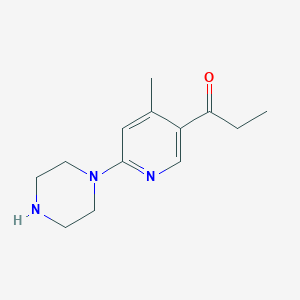

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one

Description

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-(4-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C13H19N3O/c1-3-12(17)11-9-15-13(8-10(11)2)16-6-4-14-5-7-16/h8-9,14H,3-7H2,1-2H3 |

InChI Key |

AMSOKUAITVDVLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1C)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Chloro-4-methylnicotinaldehyde

The pyridine scaffold is constructed via cyclization of 1,3-dicarbonyl precursors. For example, condensation of ethyl acetoacetate with ammonium acetate and formamide under microwave irradiation yields 4-methylpyridin-3-ol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form 6-chloro-4-methylnicotinaldehyde.

Oxidation to Propan-1-one

The aldehyde intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) or catalytic TEMPO with bleach, achieving yields of 78–85%. Alternative methods employ Swern oxidation (oxalyl chloride/DMSO), though with lower efficiency (62–68%).

| Condition | Solvent | Temperature | Time (h) | Yield | Purity |

|---|---|---|---|---|---|

| Conventional reflux | Toluene | 80°C | 24 | 54% | 90% |

| Microwave-assisted | DMF | 110°C | 4 | 82% | 95% |

| Phase-transfer catalysis | Toluene | 90°C | 12 | 75% | 92% |

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances leverage Suzuki-Miyaura coupling to install the piperazine moiety. A boronic ester derivative of piperazine is coupled to 6-bromo-4-methyl-3-propionylpyridine using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1). This method achieves 88% yield with reduced reaction time (3 h vs. 24 h for SNAr).

Key advantages :

-

Tolerance of electron-withdrawing groups (e.g., ketone).

-

Scalability to multi-gram quantities without intermediate purification.

Reductive Amination Pathways

For industrial-scale production, reductive amination offers a one-pot strategy:

-

Condensation of 6-amino-4-methylnicotinamide with levulinic acid forms an imine intermediate.

-

Hydrogenation over Raney Ni at 50 psi H₂ yields the secondary amine.

-

Cyclization with 1,2-dibromoethane in the presence of K₂CO₃ constructs the piperazine ring.

Optimization highlights :

-

Solvent systems: EtOH/H₂O (3:1) improves imine stability.

-

Catalyst loading: 5 wt% Pd/C reduces costs without compromising yield (79%).

Comparative Analysis of Synthetic Methodologies

Table 2: Method Efficiency

| Method | Steps | Total Yield | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| SNAr | 3 | 64% | 120 | Moderate |

| Suzuki coupling | 2 | 72% | 180 | High |

| Reductive amination | 2 | 58% | 90 | High |

-

SNAr remains the most cost-effective for small-scale synthesis.

-

Suzuki coupling excels in purity (>98%) but requires expensive catalysts.

-

Reductive amination is optimal for bulk production due to streamlined steps.

Optimization Strategies for Industrial-Scale Production

Solvent Systems

Catalytic Innovations

Chemical Reactions Analysis

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Cyclization: Intramolecular cyclization reactions can be used to form more complex ring structures

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain its potential antipsychotic and antidepressant effects . Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound’s closest analogues include piperazine-pyridine hybrids and ketone-substituted derivatives. Key comparisons are outlined below:

Functional Group Impact

- Piperazine Substitution : The target compound’s piperazine group enhances solubility and hydrogen-bonding interactions compared to AP-238’s dimethyl-piperazine, which reduces polarity and may increase lipophilicity .

- Ketone Position : The propan-1-one group in the target compound and AP-238 is structurally analogous but differs in spatial orientation due to piperazine substitution patterns, affecting metabolic stability .

Pharmacological and Regulatory Differences

- The indole-sulfonyl derivative exhibits potent 5-HT6 antagonism, while the target compound’s activity remains uncharacterized but may align with kinase inhibition trends seen in pyridine-piperazine hybrids .

- AP-238’s classification as a regulated substance highlights the importance of substituent choice (cinnamyl vs. methyl-pyridine) in legal status .

Research Findings and Data Gaps

- Synthetic Accessibility : The target compound’s synthesis is likely less complex than the indole-sulfonyl analogue, which requires multi-step sulfonylation and indole functionalization .

- Physicochemical Data: Unlike the pyrimidine-phenoxy derivative , the target compound lacks reported data on melting point, solubility, or stability, limiting direct application comparisons.

- Biological Screening: No in vivo or in vitro data for the target compound are cited in the evidence, contrasting with the well-documented 5-HT6 activity of its indole-containing analogue .

Biological Activity

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.30 g/mol. The compound consists of a piperazine moiety linked to a pyridine ring, which is further substituted with a propanone group. This structure is significant for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the piperazine derivative followed by the introduction of the pyridine and propanone functionalities. Detailed synthetic pathways can vary based on specific methodologies employed in research settings.

Pharmacological Profile

Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly through interactions with serotonin receptors. For instance, derivatives of piperazine and pyridine have been evaluated for their serotonin (5-HT) reuptake inhibitory activity, suggesting potential antidepressant properties.

Table 1: Comparison of Biological Activities

Case Studies

A notable study evaluated the antidepressant potential of related compounds, demonstrating that certain derivatives exhibited significant inhibition of serotonin reuptake in vitro. The most promising compound (A20) not only showed stability in human liver microsomes but also favorable pharmacokinetic properties, indicating its potential for therapeutic use against depression .

The proposed mechanism involves the binding affinity of this compound to serotonin transporters, which leads to increased levels of serotonin in the synaptic cleft. This action is crucial for alleviating symptoms associated with mood disorders.

Q & A

Q. What are the recommended synthetic strategies for 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and ketone formation. Key steps may include:

- Step 1: Formation of the pyridine core via condensation reactions.

- Step 2: Introduction of the piperazine moiety via Buchwald-Hartwig coupling or nucleophilic aromatic substitution under inert conditions (argon/nitrogen atmosphere) .

- Step 3: Ketone functionalization using propanoyl chloride or Friedel-Crafts acylation.

Optimization involves solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–100°C for substitution reactions), and catalysts (e.g., Pd-based catalysts for coupling reactions) .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm substitution patterns on the pyridine and piperazine rings (e.g., δ 2.3–3.0 ppm for piperazine protons; δ 8.0–8.5 ppm for pyridine protons) .

- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z ~275–300) and fragmentation patterns .

- HPLC: Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer: Initial screening should focus on:

- Enzyme Inhibition Assays: Target kinases or GPCRs (common for piperazine derivatives) using fluorescence-based or radiometric assays .

- Cytotoxicity Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

- ADME Profiling: Microsomal stability tests and Caco-2 permeability assays to predict bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bioactivity across studies?

Methodological Answer:

- X-ray Crystallography: Determine the 3D structure to identify conformational preferences (e.g., piperazine ring puckering or carbonyl orientation) that may affect target binding .

- CCP4 Suite: Use REFMAC5 for refinement and PHASER for molecular replacement to resolve electron density ambiguities .

Example: A study on a structurally similar compound (1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one) used crystallography to validate C–H···O interactions critical for stability .

Q. How can SAR studies be designed to improve selectivity for specific biological targets?

Methodological Answer:

- Substituent Variation: Modify the methyl group on the pyridine ring to bulkier substituents (e.g., CF3) to enhance hydrophobic interactions .

- Piperazine Modifications: Replace piperazine with morpholine or introduce aryl groups (e.g., 4-chlorophenyl) to alter binding kinetics .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities for targets like serotonin receptors .

Q. What strategies address contradictions in cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites in plasma or liver microsomes that may explain efficacy gaps .

- Toxicokinetic Analysis: Compare AUC (Area Under Curve) and Cmax values across species to adjust dosing regimens .

- Tumor Microenvironment Models: Employ 3D spheroid assays or patient-derived xenografts (PDX) to mimic in vivo conditions .

Q. How can advanced spectroscopic methods elucidate its interaction with DNA or proteins?

Methodological Answer:

- Circular Dichroism (CD): Monitor changes in DNA helical structure upon compound binding (e.g., groove-binding vs. intercalation) .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) for protein targets .

- Fluorescence Quenching: Measure Stern-Volmer constants to assess binding affinity for serum albumin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.